

An In-Depth Technical Guide to Hdac-IN-61 (CAS 2421122-61-2)

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Core Properties and Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Abstract

Hdac-IN-61, with CAS number 2421122-61-2, is a potent and selective small molecule inhibitor of Histone Deacetylase (HDAC) enzymes. This technical guide provides a comprehensive overview of its fundamental properties, biological activity, and mechanism of action, tailored for researchers and professionals in drug development. **Hdac-IN-61** demonstrates significant inhibitory effects, particularly against HDAC1 and HDAC2 isoforms. Its mode of action involves the induction of histone hyperacetylation and the upregulation of key cell cycle regulators, leading to cell cycle arrest and apoptosis in cancer cells. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of its signaling pathways and experimental workflows.

Chemical and Physical Properties

Hdac-IN-61 is a small molecule compound with the following identifiers:

• CAS Number: 2421122-61-2

Molecular Formula: C21H24N4O4



Molecular Weight: 412.44 g/mol

A visual representation of the chemical structure of **Hdac-IN-61** is essential for a complete understanding of its stereochemistry and functional groups. Due to the proprietary nature of novel compounds, a publicly available, confirmed 2D structure of **Hdac-IN-61** is not consistently available across chemical databases. Researchers are advised to consult the primary patent literature (e.g., WO2019067725A1) or the specific supplier's documentation for the definitive chemical structure.

Biological Activity and Quantitative Data

Hdac-IN-61 is a potent inhibitor of Class I HDACs, demonstrating high selectivity for HDAC1 and HDAC2. This targeted activity makes it a valuable tool for investigating the specific roles of these enzymes in various biological processes, particularly in the context of oncology.

Table 1: In Vitro Inhibitory Activity of **Hdac-IN-61** against HDAC

Isoforms

HDAC Isoform	IC ₅₀ (μΜ)
HDAC1	0.108
HDAC2	0.585
HDAC3	0.563

Data sourced from supplier technical sheets and may be derived from specific enzymatic assays. Researchers should consult the original source for detailed experimental conditions.

Table 2: In Vitro Anti-proliferative Activity of **Hdac-IN-61** in Cancer Cell Lines



Cell Line	Cancer Type	IC50 (μM)
K-562	Chronic Myelogenous Leukemia	0.33
KG-1	Acute Myelogenous Leukemia	0.33
THP-1	Acute Monocytic Leukemia	0.33
MDA-MB-468	Triple-Negative Breast Cancer	0.65
MDA-MB-231	Triple-Negative Breast Cancer	1.48
HepG2	Hepatocellular Carcinoma	2.44

The anti-proliferative activity of **Hdac-IN-61** has been demonstrated across a range of hematological and solid tumor cell lines.

In Vivo Efficacy

In preclinical xenograft mouse models, **Hdac-IN-61** has demonstrated significant anti-tumor efficacy. For instance, in an MDA-MB-231 breast cancer xenograft model, intraperitoneal administration of **Hdac-IN-61** led to a dose-dependent inhibition of tumor growth.

Mechanism of Action

The primary mechanism of action of **Hdac-IN-61** is the inhibition of HDAC1 and HDAC2. These enzymes play a crucial role in the deacetylation of histone and non-histone proteins, leading to chromatin compaction and transcriptional repression of key tumor suppressor genes. By inhibiting HDAC1/2, **Hdac-IN-61** induces hyperacetylation of histones (e.g., H3K9), which leads to a more open chromatin structure and the re-expression of silenced genes.

A critical downstream effect of HDAC1/2 inhibition by **Hdac-IN-61** is the upregulation of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). The p21 protein is a key regulator of the cell cycle, and its increased expression leads to G1 phase cell cycle arrest, thereby preventing cancer cell proliferation. Ultimately, this cascade of events can trigger apoptosis (programmed cell death) in cancer cells.

Signaling Pathway



The following diagram illustrates the signaling pathway affected by **Hdac-IN-61**.



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Caption: **Hdac-IN-61** signaling pathway leading to cell cycle arrest and apoptosis.

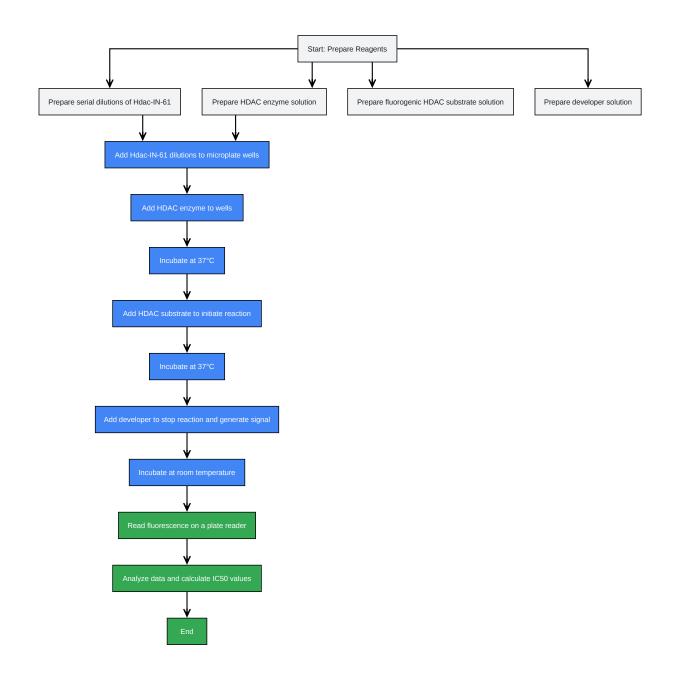
Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of **Hdac-IN-61**. These are generalized methods and may require optimization for specific cell lines or experimental conditions.

5.1. In Vitro HDAC Enzymatic Assay

This protocol describes a typical fluorogenic assay to determine the IC₅₀ of **Hdac-IN-61** against specific HDAC isoforms.





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Caption: Workflow for an in vitro HDAC enzymatic assay.



Methodology:

- Preparation of Reagents:
 - Prepare a stock solution of Hdac-IN-61 in DMSO.
 - Perform serial dilutions of the Hdac-IN-61 stock solution in assay buffer to achieve the desired concentration range.
 - Dilute the recombinant human HDAC enzyme (e.g., HDAC1, HDAC2) to the working concentration in assay buffer.
 - Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) solution in assay buffer.
 - Prepare the developer solution containing a protease (e.g., trypsin) and a stop solution.

Assay Procedure:

- Add a small volume (e.g., 5 μL) of the diluted Hdac-IN-61 or DMSO (vehicle control) to the wells of a 96-well microplate.
- Add the diluted HDAC enzyme solution (e.g., 20 μL) to each well.
- Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
- Initiate the enzymatic reaction by adding the HDAC substrate solution (e.g., 25 μL) to each well.
- Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
- Stop the reaction and generate the fluorescent signal by adding the developer solution (e.g., 50 μL) to each well.
- Incubate the plate at room temperature for 15-30 minutes to allow for complete signal development.
- Data Analysis:



- Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
- Subtract the background fluorescence (wells with no enzyme).
- Plot the percentage of HDAC activity against the logarithm of the Hdac-IN-61 concentration.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

5.2. Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol outlines a method to assess the anti-proliferative effects of **Hdac-IN-61** on cancer cell lines.

Methodology:

- Cell Seeding:
 - Culture the desired cancer cell lines in appropriate growth medium.
 - Trypsinize and count the cells.
 - Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Compound Treatment:
 - Prepare serial dilutions of **Hdac-IN-61** in the growth medium.
 - Remove the old medium from the cell plate and add the medium containing different concentrations of Hdac-IN-61 or DMSO (vehicle control).
 - Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
- Viability Assessment:



- For MTT Assay:
 - Add MTT reagent to each well and incubate for 2-4 hours.
 - Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
 - Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- For CellTiter-Glo® Assay:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
 - Add the CellTiter-Glo® reagent to each well.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle-treated control.
 - Plot the percentage of viability against the logarithm of the Hdac-IN-61 concentration.
 - Determine the IC₅₀ value using non-linear regression analysis.

5.3. Western Blot Analysis for Histone Acetylation and p21 Expression

This protocol is for detecting changes in the levels of acetylated histones and p21 protein following treatment with **Hdac-IN-61**.

Methodology:

Cell Treatment and Lysis:



- Seed cells in a 6-well plate and treat with various concentrations of Hdac-IN-61 for a specified time (e.g., 24 hours).
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Protein Transfer:
 - Denature the protein lysates by boiling with Laemmli sample buffer.
 - Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
 - Separate the proteins by electrophoresis.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against acetylated histone H3 (e.g., Ac-H3K9), p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection and Analysis:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 - Quantify the band intensities using densitometry software and normalize to the loading control.



Safety and Handling

Hdac-IN-61 is a research chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The toxicological properties of **Hdac-IN-61** have not been fully investigated. As with many HDAC inhibitors, potential toxicities may include fatigue, nausea, and myelosuppression.

Conclusion

Hdac-IN-61 is a potent and selective inhibitor of HDAC1 and HDAC2 with promising anticancer activity. Its mechanism of action, involving the upregulation of p21 and induction of cell cycle arrest, makes it a valuable tool for cancer research and a potential candidate for further drug development. The information and protocols provided in this guide are intended to facilitate the effective use of **Hdac-IN-61** in a research setting.

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